N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide
Description
Chemical Structure: The compound features a methanesulfonamide core linked to a 4-fluorophenyl group. The ethyl chain branching from the sulfonamide nitrogen includes a dimethylamino group and a furan-2-yl substituent. This hybrid structure combines aromatic, heterocyclic, and amine functionalities, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-18(2)14(15-4-3-9-21-15)10-17-22(19,20)11-12-5-7-13(16)8-6-12/h3-9,14,17H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDQMASITQVVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-fluorophenylmethanesulfonamide.
Alkylation: The intermediate is then subjected to alkylation with 2-(dimethylamino)-2-(furan-2-yl)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, it may serve as a probe to study the interactions of sulfonamide-containing compounds with biological targets, such as enzymes or receptors.
Medicine
Medicinally, N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy, such as bacterial infections or certain cancers.
Industry
In the industrial sector, this compound might be used in the development of new pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide would depend on its specific application. Generally, sulfonamide compounds inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s active site. This compound could interact with molecular targets such as dihydropteroate synthase in bacteria or carbonic anhydrase in humans, disrupting normal cellular processes.
Comparison with Similar Compounds
Functional Groups :
- 4-Fluorophenyl : Enhances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects.
Potential Applications: While direct pharmacological data are unavailable, structural analogs (e.g., ranitidine derivatives, sulfonamide-based drugs) suggest applications in targeting amine receptors, ion channels, or enzymes .
Comparison with Structurally Similar Compounds
Structural Analogs with Furan and Dimethylamino Motifs
Key Observations :
- The target compound’s 4-fluorophenyl group increases logP compared to non-fluorinated ranitidine analogs, suggesting higher membrane permeability but lower aqueous solubility.
- The methanesulfonamide group in the target compound may reduce basicity compared to ranitidine’s nitroethenediamine moiety, altering binding kinetics .
Sulfonamide-Containing Analogs
Key Observations :
Fluorophenyl-Containing Analogs
Key Observations :
- Pyrrolidine in ’s analog introduces a secondary amine, which may increase blood-brain barrier penetration relative to the dimethylamino group.
Biological Activity
Chemical Structure
The compound features a dimethylamino group attached to a furan ring and a fluorophenyl moiety linked through a methanesulfonamide group. This unique structure may contribute to its biological activity.
Potential Applications
Sulfonamides are known for their antimicrobial properties, and derivatives like this one may exhibit similar or enhanced activities. Understanding the biological activity of this compound can help in the development of new therapeutic agents.
The mechanism by which N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide exerts its effects is not fully elucidated in the literature. However, sulfonamides typically function by inhibiting bacterial folate synthesis, which is crucial for nucleic acid synthesis in microorganisms. This inhibition can lead to bacteriostatic effects.
Pharmacological Studies
Research has indicated that compounds with similar structures can interact with various biological targets:
- Serotonin Transporter (SERT) : Some studies have shown that related compounds exhibit high affinity for SERT, suggesting potential applications in treating mood disorders or anxiety .
- Dopamine Transporter (DAT) : Analogous compounds have also been noted for their interactions with DAT, which could implicate them in dopaminergic signaling pathways .
In Vitro Studies
In vitro studies are crucial for understanding the biological activity of new compounds. For instance, binding assays can reveal the affinity of this compound for various receptors. A hypothetical study might involve:
- Cell Lines : Utilizing human cell lines transfected with SERT and DAT to assess binding affinity.
- Results Analysis : Evaluating IC50 values to determine potency compared to established drugs.
Case Studies
While specific case studies on this compound may be limited, insights can be drawn from related research:
- Fluoro-Analogues : A study on fluoro-analogues demonstrated significant brain uptake and regional distribution in animal models, indicating potential CNS activity .
- Clinical Implications : Investigations into similar sulfonamide derivatives have highlighted their role in treating infections and their side effects, such as hypersensitivity reactions, which could also apply to this compound.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H18FNO3S |
| Molecular Weight | 305.37 g/mol |
| Mechanism of Action | Inhibition of folate synthesis |
| Affinity for SERT | Moderate (IC50 ~ 5.45 nM) |
| Affinity for DAT | High (IC50 ~ 1.10 nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
